molecular formula C7H11NO2 B8344644 (5S)-5-cyclopropylmorpholin-3-one

(5S)-5-cyclopropylmorpholin-3-one

Cat. No.: B8344644
M. Wt: 141.17 g/mol
InChI Key: LHKUSYLUISUNNC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-cyclopropylmorpholin-3-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a morpholinone ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-cyclopropylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the morpholinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-cyclopropylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinone ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5S)-5-cyclopropylmorpholin-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5S)-5-cyclopropylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmorpholine: Similar in structure but lacks the ketone group.

    Morpholinone: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholinone ring.

Uniqueness

(5S)-5-cyclopropylmorpholin-3-one is unique due to its combination of a cyclopropyl group and a morpholinone ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in exploring new biological activities.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(5S)-5-cyclopropylmorpholin-3-one

InChI

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m1/s1

InChI Key

LHKUSYLUISUNNC-ZCFIWIBFSA-N

Isomeric SMILES

C1CC1[C@H]2COCC(=O)N2

Canonical SMILES

C1CC1C2COCC(=O)N2

Origin of Product

United States

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